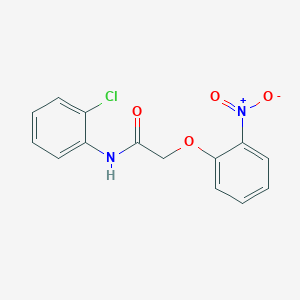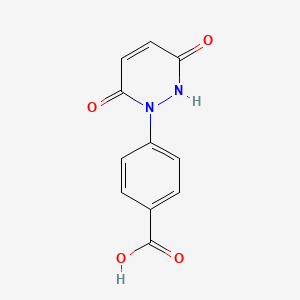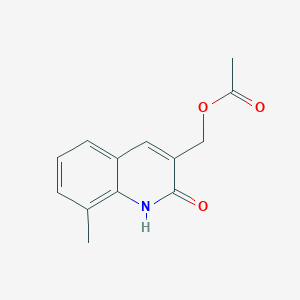
(2-hydroxy-8-methyl-3-quinolinyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxy-8-methyl-3-quinolinyl)methyl acetate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.08954328 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metal Complexes and Spectroscopy
Structural and Spectroscopic Studies
Research on mononuclear metal complexes involving derivatives of 8-hydroxyquinoline, such as 2-[(2-hydroxyethylimino)methyl]quinolin-8-ol, reveals insights into their structural and spectroscopic properties. These complexes exhibit potential applications in luminescence and may serve as models for understanding metal-ligand interactions in more complex biological systems (García-Santos et al., 2010).
Organic Synthesis
Novel Synthesis Approaches
Studies focus on the synthesis and characterization of new compounds derived from 8-hydroxyquinoline, including N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, showcasing innovative approaches to designing molecules with potential biological activity (Saeed et al., 2014).
Antimicrobial Activity
Antimicrobial and Antifungal Activities
The synthesis of compounds based on the quinoline structure, such as succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, has been explored for their significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Ahmed et al., 2006).
Sensor Applications
Chemosensor for Zn2+ Detection
A new chemosensor incorporating the quinoline moiety demonstrates high sensitivity and selectivity for Zn2+ in aqueous solution, with potential applications in monitoring Zn2+ concentrations in biological and environmental samples. The sensor's design and mechanism are supported by theoretical calculations, highlighting the interdisciplinary approach of chemical synthesis and computational studies (Park et al., 2015).
作用機序
Target of Action
It is known that quinoline derivatives, such as this compound, often exhibit antimicrobial properties . They may interact with various bacterial species, including Clostridium perfringens and Escherichia coli .
Mode of Action
Quinoline derivatives are known to exhibit fungicidal properties . They can also undergo complexation with transition metal complexes , which may influence their interaction with biological targets.
Biochemical Pathways
Quinoline derivatives are known to interact with a wide range of metal ions, including cu 2+, zn 2+, bi 2+, mn 2+, mg 2+, cd 2+, ni 2+, fe 3+, and al 3+ . This interaction could potentially affect various biochemical pathways.
Result of Action
It is known that quinoline derivatives can exhibit antimicrobial activities . For instance, 2-methyl-8-hydroxyquinoline has been shown to inhibit the growth of certain intestinal bacteria .
Action Environment
The action, efficacy, and stability of (2-hydroxy-8-methyl-3-quinolinyl)methyl acetate can be influenced by various environmental factors. For instance, the equilibrium established with its environment can significantly impact the survival of bacterial microbiota in the human intestine . Additionally, the reaction conditions, such as the presence of aprotic polar solvents, can influence the formation of quinoline derivatives .
特性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-4-3-5-10-6-11(7-17-9(2)15)13(16)14-12(8)10/h3-6H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFLPRTLQAZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-N-[4-(diethylamino)phenyl]-3-phenyl-2-propenamide](/img/structure/B5574338.png)

![ETHYL 5-{[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE](/img/structure/B5574373.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5574376.png)
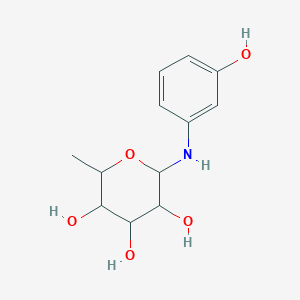
![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5574395.png)
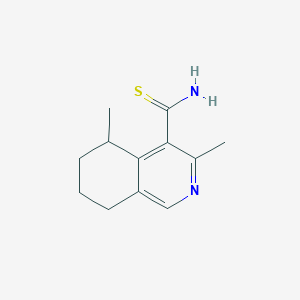
![N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide](/img/structure/B5574403.png)
![7-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5574419.png)
![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol](/img/structure/B5574429.png)
![5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5574435.png)
![1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-imidazo[1,2-a]pyridin-3-ylethanone](/img/structure/B5574438.png)
